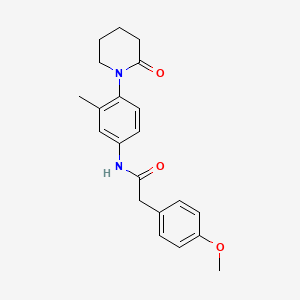

2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with acetamide groups and substituted phenyl rings have been synthesized and evaluated for various biological activities, including anticonvulsant and anticancer properties . These compounds are of interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of catalysts such as rhodium for hydroformylation , or conventional methods under mild reaction conditions . For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides involved preparing derivatives with a phenoxypropanolamine moiety, which showed biological activity . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation, esterification, and ester interchange steps .

Molecular Structure Analysis

The molecular structure of acetamide derivatives can significantly influence their biological activity. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed that the conformation of the 2-acetylaminoacetamide moiety and the interplanar angles between amide groups can vary, affecting the compound's properties . These structural variations can be crucial for the binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, which are essential for their biological function. The presence of the acetamide group can facilitate interactions with biological receptors, as seen in the case of anticonvulsant compounds that affect sodium channels . The functional groups attached to the phenyl rings can also be modified to enhance the compound's activity, as seen in the synthesis of compounds with hypoglycemic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are critical for the compound's pharmacokinetics and pharmacodynamics. For example, the ability of a compound to penetrate the blood-brain barrier (BBB) is essential for central nervous system activity, as demonstrated by a PET imaging probe study . The cytotoxicity of novel acetamide derivatives on various cell lines also depends on these properties, as shown in the evaluation of anticancer activity .

Wissenschaftliche Forschungsanwendungen

Paracetamol Metabolism and Genetic Differences

Research on paracetamol (acetaminophen), a widely used analgesic and antipyretic drug, highlights the complexity of its metabolism and the role of genetic differences in individuals' responses to the drug. This has implications for understanding how 2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide might be metabolized and its potential genetic variations in efficacy or toxicity (Li-zi Zhao & G. Pickering, 2011).

Advanced Oxidation Processes for Drug Degradation

The degradation of acetaminophen in aquatic environments through advanced oxidation processes (AOPs) is examined, showing how AOPs can break down drug compounds, leading to various by-products. This research is relevant for understanding the environmental impact and degradation pathways of similar compounds (Mohammad Qutob et al., 2022).

Analgesic Effect of Acetaminophen

The review of acetaminophen's analgesic mechanisms, including its metabolization to AM404 and action on the TRPV1 and cannabinoid receptors, provides a basis for understanding how structurally related compounds may exert analgesic effects. This can inform the research applications of 2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide (N. Ohashi & T. Kohno, 2020).

Environmental Protection via Adsorptive Elimination

The comprehensive review on the adsorptive removal of acetaminophen from water highlights the potential environmental applications of adsorbents in removing drug-related pollutants. This could be relevant for studying the environmental impact and mitigation strategies for compounds like 2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide (C. Igwegbe et al., 2021).

Wirkmechanismus

Target of Action

The primary target of the compound 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide interacts with its target, factor Xa, by binding to it . This binding is facilitated by the p-methoxyphenyl P1 moiety of the compound, which retains factor Xa binding affinity . The compound’s interaction with factor Xa inhibits the activity of this coagulation factor, thereby affecting the coagulation cascade .

Biochemical Pathways

By inhibiting factor Xa, 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide affects the coagulation cascade, a biochemical pathway that leads to blood clot formation . The inhibition of factor Xa disrupts this pathway, preventing the formation of a blood clot .

Pharmacokinetics

The compound 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide exhibits good oral bioavailability . This means that the compound is well absorbed from the gastrointestinal tract and can reach its target in the body effectively . The compound also has an improved pharmacokinetic profile relative to razaxaban .

Result of Action

The molecular and cellular effects of the action of 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide include the inhibition of factor Xa and the disruption of the coagulation cascade . This results in the prevention of blood clot formation .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-15-13-17(8-11-19(15)23-12-4-3-5-21(23)25)22-20(24)14-16-6-9-18(26-2)10-7-16/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQAYNZLMHXPNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542335.png)

![1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B2542338.png)

![N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2542339.png)

![(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2542342.png)

![Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2542343.png)

![4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2542344.png)

![3-((2E)but-2-enyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2542347.png)

![N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B2542348.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2542352.png)

![[2-(1,1-Dioxothiazinan-2-yl)pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2542357.png)